![molecular formula C8H4N4O B1606158 [1,2,5]Oxadiazolo[3,4-f]cinnoline CAS No. 217491-04-8](/img/structure/B1606158.png)

[1,2,5]Oxadiazolo[3,4-f]cinnoline

説明

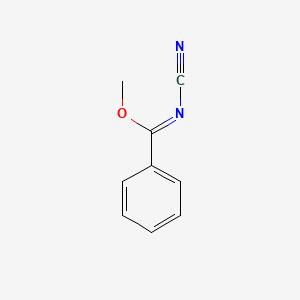

Synthesis Analysis

Oxadiazoles, including “[1,2,5]Oxadiazolo[3,4-f]cinnoline”, are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . The synthesis of all regioisomeric forms taking representative examples, medicinal applications of oxadiazoles as an anticancer, vasodilator, anticonvulsant, antidiabetic, and other miscellaneous applications .Molecular Structure Analysis

The study includes the synthesis, crystal structure prediction, single-crystal X-ray structure determination, crystal packing analysis and calculation of the detonation properties of [1,2,5]oxadiazolo[3,4-c]cinnoline 5-oxide, 1,5-dioxides and their nitro derivatives .Chemical Reactions Analysis

The exocyclic oxygen atom of the 1,2,5-oxadiazole ring affects the nitration reaction of the benzene ring of cinnoline oxides: its absence requires more hard nitration conditions, but at the same time makes it possible to obtain a dinitro cinnoline derivative .Physical And Chemical Properties Analysis

“[1,2,5]Oxadiazolo[3,4-f]cinnoline” has a molecular weight of 172.14 . It has a density of 1.518g/cm3 and a boiling point of 368.3ºC at 760 mmHg .科学的研究の応用

Synthesis and Chemical Reactions

[1,2,5]Oxadiazolo[3,4-f]cinnoline derivatives are synthesized through various chemical reactions, involving electrophilic agents and specific reactants like 3-nitramino-4-(R-phenyl)furazans. These processes involve forming oxodiazonium ions and subsequent intramolecular reactions (Klenov et al., 2011).

Another synthesis method involves the reaction of α-isonitroso ketones with aldehydes and morpholine, leading to derivatives of [1,2,5]oxadiazolo[3,4-f]cinnoline (Samsonov, 2004).

Electronic and Optical Properties

- Studies on new conjugated polymers containing benzo[c]cinnoline and oxadiazole moieties indicate their potential application in organic electronics, particularly as hole-blocking or electron-injection layers for OLEDs. These polymers show unique reduction characteristics attributable to their structural components (Chen et al., 2011).

Structural Analysis and Characterization

- The crystal structure of molecules related to [1,2,5]Oxadiazolo[3,4-f]cinnoline has been studied, revealing insights into their unique molecular structures, such as the 1,2,3-oxadiazolidin-5-one structure, which has implications for their chemical behavior and potential applications (Bieri et al., 1978).

Biochemical Studies

Research on pyrimidine derivatives, which include 1,3,4-oxadiazoles, show a broad spectrum of biological activities, including antimicrobial and anticancer properties. This indicates potential areas of application for [1,2,5]oxadiazolo[3,4-f]cinnoline derivatives in medicinal chemistry (Naik & Chikhalia, 2007).

Oxazole-based compounds, which are structurally related to [1,2,5]oxadiazolo[3,4-f]cinnoline, have been found to possess a variety of biological activities, suggesting potential research avenues for [1,2,5]oxadiazolo[3,4-f]cinnoline in the field of drug discovery and medicinal applications (Zhang et al., 2018).

将来の方向性

特性

IUPAC Name |

[1,2,5]oxadiazolo[3,4-f]cinnoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N4O/c1-2-7-8(12-13-11-7)5-3-4-9-10-6(1)5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROYWDHJBGXPIPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C3=C1N=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344705 | |

| Record name | [1,2,5]Oxadiazolo[3,4-f]cinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,2,5]Oxadiazolo[3,4-f]cinnoline | |

CAS RN |

217491-04-8 | |

| Record name | [1,2,5]Oxadiazolo[3,4-f]cinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

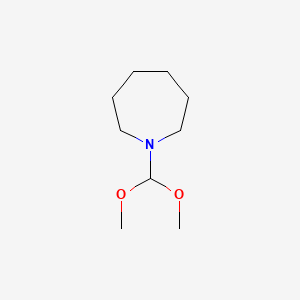

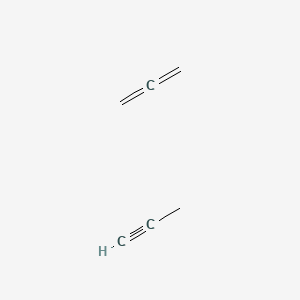

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3-Carboxy-4-oxonaphthalen-1-ylidene)-phenylmethyl]-1-hydroxynaphthalene-2-carboxylic acid](/img/structure/B1606077.png)

![5-[4-(diethylamino)-2-ethoxyphenyl]-5-(1-ethyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-7(5H)-one](/img/structure/B1606080.png)

![(1-Methylethylidene)bis[4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)] diacrylate](/img/structure/B1606089.png)